6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Overview
Description
Synthesis Analysis
Synthesis of pyrimidine dione derivatives often involves optimized total syntheses highlighted by nearly quantitative ring-closing reactions to form the core pyrimidine structure. For example, the efficient synthesis of novel heterocycle derivatives such as (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycles has been reported, utilizing spectral techniques and computational exploration for structure confirmation (Rosen, German, & Kerns, 2009) (Ashraf et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives typically involves spectroscopic methods and theoretical calculations, such as density functional theory (DFT) and time-dependent DFT, to ascertain the chemical structures and explore electronic structures (Ashraf et al., 2019).
Chemical Reactions and Properties
Chemical reactions of pyrimidine diones often involve cyclization of precursors with substituted urea or other reactants to yield compounds with varying herbicidal activities or other biological activities. The formation of bicyclic ring systems serves as a scaffold for biologically active compounds (Huazheng, 2013).
Physical Properties Analysis
Physical properties of pyrimidine derivatives, such as solubility and permeability coefficients, can significantly vary depending on the structural diversity of these compounds. These properties are crucial for determining their biopharmaceutical applications (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine dione derivatives, including reactivity sites and interactions among different orbitals, can be explored through molecular electrostatic potential (MEP) analysis and natural bond orbital (NBO) analysis. Such studies help predict nucleophilic and electrophilic sites, contributing to a comprehensive understanding of these compounds' chemical behavior (Ashraf et al., 2019).
Scientific Research Applications
Synthesis and Structural Analysis
- Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including compounds with a 5-fluoro-2-hydroxybenzoyl moiety, have been synthesized and analyzed using various spectral techniques and density functional theory (DFT). These compounds demonstrate significant potential for various applications due to their unique electronic structures and reactivity profiles (Ashraf et al., 2019).
Chemical Properties and Interactions
- Tegafur, an important chemotherapy drug component, is structurally similar to 5-fluoro-uracil (5-FU) and has been studied for its molecular electrostatic potential surface and other properties using DFT, providing insights into its selectivity and interactions at the molecular level (Prasad et al., 2010).
- The interaction of double-stranded and G-quadruplex DNA with sulfonyl 5-fluorouracil derivatives has been investigated, revealing insights into the potential anticancer activities of these compounds (Hu et al., 2012).
Applications in Drug Development and Molecular Imaging
- Pyrimidine-2,4-diones linked to an isoxazolidine nucleus have been synthesized as potential anti-HIV agents, showing promising activity and minimal toxicity (Romeo et al., 2019).
- Fluorinated pyrimidine derivatives, such as those containing a 1-fluoro-3-hydroxyisobutyl moiety, have been explored as tracer molecules for non-invasive imaging of gene expression using positron emission tomography (PET) (Kraljević et al., 2011).
Bioactivity and Herbicidal Applications
- Synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione compounds has been reported for their herbicidal activities, demonstrating the utility of such compounds in agricultural applications (Wang et al., 2021).
- Novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been synthesized as protoporphyrinogen oxidase inhibitors, showing promising herbicidal activities and potential for weed control (Wang et al., 2017).
Safety And Hazards
Future Directions
Future research could focus on the potential use of “6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione” and similar compounds in cancer treatment. The Al6P6 nanocluster for 5-fluorouracil can potentially be used as an electronic sensor . Further development of immunotherapy is expected in the future, and combination with DNA analog drugs involving 5-fluorouracil has the potential to become a highly effective therapy .
properties
IUPAC Name |
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575933 | |
Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione | |
CAS RN |
90344-84-6 | |
Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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